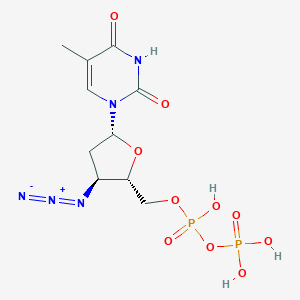

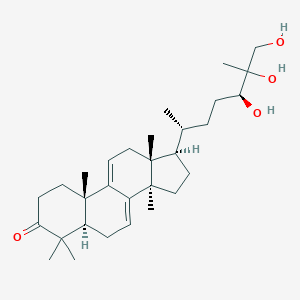

Zidovudine diphosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Perfluorodecanesulfonic acid is a perfluoroalkyl substance, characterized by a long carbon chain fully substituted with fluorine atoms and a sulfonic acid functional group. This compound is known for its high thermal and chemical stability, as well as its resistance to degradation. It has been widely studied due to its persistence in the environment and potential health impacts .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Perfluorodecanesulfonic acid is typically synthesized through electrochemical fluorination (ECF). This process involves the electrolysis of a precursor, such as decanesulfonyl fluoride, in a solution of hydrogen fluoride. The reaction conditions include a high voltage and the presence of anhydrous hydrogen fluoride .

Industrial Production Methods: The industrial production of perfluorodecanesulfonic acid also relies on electrochemical fluorination. This method is favored due to its efficiency in producing highly fluorinated compounds. The process is conducted in specialized electrochemical cells designed to handle the corrosive nature of hydrogen fluoride .

Analyse Chemischer Reaktionen

Types of Reactions: Perfluorodecanesulfonic acid primarily undergoes substitution reactions due to the presence of the sulfonic acid group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include a basic medium and elevated temperatures.

Oxidation Reactions: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize perfluorodecanesulfonic acid under acidic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the sulfonic acid group to a sulfonate under controlled conditions.

Major Products Formed:

Substitution Reactions: The major products include substituted sulfonates or sulfonamides.

Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives with additional oxygen-containing functional groups.

Reduction Reactions: Reduction typically results in the formation of sulfonates.

Wissenschaftliche Forschungsanwendungen

Perfluorodecanesulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant in various chemical reactions and processes due to its ability to lower surface tension.

Wirkmechanismus

Perfluorodecanesulfonic acid exerts its effects primarily through its interaction with biological membranes and proteins. Its high affinity for lipid bilayers allows it to disrupt membrane integrity and function. Additionally, it can inhibit enzymes such as 3β-hydroxysteroid dehydrogenase, affecting steroid hormone biosynthesis. The molecular targets include membrane proteins and enzymes involved in metabolic pathways .

Similar Compounds:

Perfluorooctanesulfonic acid: Similar in structure but with a shorter carbon chain.

Perfluorododecanesulfonic acid: This compound has a longer carbon chain and exhibits similar chemical properties but with different biological effects due to its chain length.

Perfluorohexanesulfonic acid: Another related compound with a shorter chain, used in various industrial applications.

Uniqueness: Perfluorodecanesulfonic acid is unique due to its specific chain length, which influences its physical and chemical properties. Its balance of hydrophobicity and hydrophilicity makes it particularly effective as a surfactant in various applications. Additionally, its environmental persistence and potential health impacts make it a compound of significant interest in environmental and health research .

Eigenschaften

CAS-Nummer |

106060-89-3 |

|---|---|

Molekularformel |

C10H15N5O10P2 |

Molekulargewicht |

427.20 g/mol |

IUPAC-Name |

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H15N5O10P2/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(24-8)4-23-27(21,22)25-26(18,19)20/h3,6-8H,2,4H2,1H3,(H,21,22)(H,12,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1 |

InChI-Schlüssel |

QOYVAFWJURKBJG-XLPZGREQSA-N |

Isomerische SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] |

Kanonische SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] |

Andere CAS-Nummern |

106060-89-3 |

Synonyme |

3'-azido-3'-deoxythymidine 5'-diphosphate AZTDP |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2S,4aS,6aR,7R,10aR,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,7,10,10a-octahydrobenzo[f]isochromene-7-carboperoxoate](/img/structure/B218069.png)

![(1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol](/img/structure/B218125.png)

![[[(2R,3S,5S)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B218133.png)

![(2Z,4Z,22Z)-26,27-dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2'-oxirane]-6,21-dione](/img/structure/B218146.png)

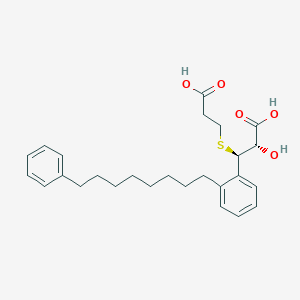

![(Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid](/img/structure/B218158.png)